6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with methylamine, followed by cyclization using a base such as sodium hydride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency . The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Scientific Research Applications
6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position and chlorine at the 6-position make it a valuable scaffold for the development of kinase inhibitors and other bioactive molecules .
Biological Activity
Overview
6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique molecular structure, has been studied for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure
The molecular formula of this compound is C8H7ClN2. The structural configuration includes a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 6-position and a methyl group at the 2-position, which influences its biological activity and interaction with various molecular targets.
The biological activity of this compound primarily involves its interaction with specific kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. This mechanism is crucial for its anticancer properties and makes it a candidate for further therapeutic development .
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- The compound has shown promise in inhibiting cancer cell lines. Studies have demonstrated that it can induce cytotoxic effects on various cancer cells while exhibiting limited toxicity towards normal cells.
- For instance, derivatives of this compound have been tested against ovarian and breast cancer cell lines, showing moderate cytotoxicity against ovarian cancer cells .
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in ovarian cancer cells | |
Antimicrobial | Potential activity against bacterial strains | |
Enzyme Inhibition | Inhibits SGK-1 kinase |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell viability in ovarian cancer cells with IC50 values suggesting effective dosage ranges for therapeutic application.
- Inhibition of Kinases : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The findings revealed that the compound effectively decreased phosphorylation levels of target proteins, thereby disrupting cancer cell proliferation.
Properties
IUPAC Name |
6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-6-2-3-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVQDCUBIIQDCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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